molecular formula C15H14N2O3 B6536186 N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide CAS No. 1040656-48-1

N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide

Cat. No. B6536186
CAS RN: 1040656-48-1
M. Wt: 270.28 g/mol
InChI Key: PZEMXQDZOBSJNU-UHFFFAOYSA-N
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Description

“N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide” is a complex organic compound that contains an indole nucleus and a furan ring . It is a derivative of furan, which is a five-membered aromatic heterocycle containing one oxygen atom . The compound is related to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity .


Synthesis Analysis

The synthesis of such complex organic compounds often involves multiple steps and various chemical reactions. For instance, the synthesis of similar indole derivatives has been reported, where a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized . Another example is the synthesis of furan-2-aldehyde-d, which involves the use of adapted Vilsmeier conditions .


Molecular Structure Analysis

The molecular structure of “N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide” can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties .


Chemical Reactions Analysis

The chemical reactions involving “N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide” can be complex due to the presence of multiple functional groups. For instance, furan derivatives can undergo a variety of reactions, including electrophilic aromatic substitution or hydrogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide” can be determined using various techniques. For instance, the compound’s density, solubility in water, melting point, and boiling point can be determined .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives are also known for their anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown potential in the field of oncology. They have been found to possess anticancer properties, making them a subject of interest in cancer research .

Anti-HIV Activity

Some indole derivatives have been found to possess anti-HIV properties . This suggests that they could potentially be used in the development of treatments for HIV.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties . This suggests that they could potentially be used in the development of new antimicrobial agents.

Antitubercular Activity

Indole derivatives have shown potential in the treatment of tuberculosis . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic properties . This suggests that they could potentially be used in the development of treatments for diabetes.

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for “N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide” could involve further exploration of its biological activities and potential therapeutic applications.

properties

IUPAC Name

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10(18)16-12-5-4-11-6-7-17(13(11)9-12)15(19)14-3-2-8-20-14/h2-5,8-9H,6-7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEMXQDZOBSJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(CCN2C(=O)C3=CC=CO3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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